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molecular formula C12H12O3 B8611436 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

Cat. No. B8611436
M. Wt: 204.22 g/mol
InChI Key: WPSGWVDHHCRYOX-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a MeOH solution of 5-Methyl-6-(prop-2-en-1-yl)-3,4-dihydro-1H-isochromen-1-one (60 mg, 0.30 mmol) was bubbled ozone until it turned blue. Excess ozone was removed by bubbling nitrogen through. To the reaction was added DMS (0.22 ml, 3.0 mmol), and it was allowed to warm up slowly. The reaction was diluted with EtOAc, washed with water, and purified by MPLC to give the title compound. LC-MS (IE, m/z): 205 [M+1]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:13]([CH2:14][CH:15]=C)=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][O:8][C:9]2=[O:17].[O:18]=[O+][O-].CSC>CCOC(C)=O>[CH3:3][C:4]1[C:13]([CH2:14][CH:15]=[O:18])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][O:8][C:9]2=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
60 mg
Type
reactant
Smiles
CC1=C2CCOC(C2=CC=C1CC=C)=O
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through
TEMPERATURE
Type
TEMPERATURE
Details
to warm up slowly
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by MPLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCOC(C2=CC=C1CC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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